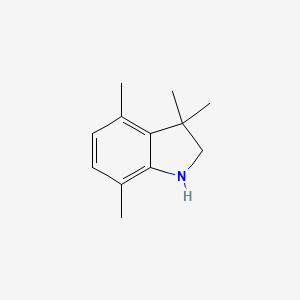
3,3,4,7-tetramethyl-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,7-Tetramethyl-2,3-dihydro-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its four methyl groups attached to the indole ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,7-tetramethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of a suitable indole precursor, followed by selective methylation. For instance, starting from 2,3-dihydro-1H-indole, methylation can be achieved using methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium on carbon (Pd/C) or nickel catalysts can be used in hydrogenation reactions to introduce the dihydro functionality. Large-scale methylation might employ continuous flow reactors to ensure consistent product quality and efficient use of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,7-Tetramethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the dihydro-indole to fully saturated indoline derivatives. Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions not occupied by methyl groups. Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Br₂ in acetic acid for bromination, HNO₃ in sulfuric acid for nitration.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indoles.
Applications De Recherche Scientifique
3,3,4,7-Tetramethyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,3,4,7-tetramethyl-2,3-dihydro-1H-indole depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of methyl groups can influence its binding affinity and specificity. For example, it might inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-indole: Lacks the methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
1,3,3-Trimethyl-2-methyleneindoline: Contains a methylene group, which can participate in different types of chemical reactions compared to the tetramethyl derivative.
1,4,7-Trimethyl-2,3-dihydro-1H-indene: Similar structure but with different substitution patterns, affecting its chemical properties and reactivity.
Uniqueness
3,3,4,7-Tetramethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which can influence its chemical behavior and potential applications. The presence of four methyl groups can affect its solubility, stability, and interaction with other molecules, making it distinct from other indole derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to biological research.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
3,3,4,7-tetramethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17N/c1-8-5-6-9(2)11-10(8)12(3,4)7-13-11/h5-6,13H,7H2,1-4H3 |
Clé InChI |
UYRNQNZTNDYGGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)C)NCC2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


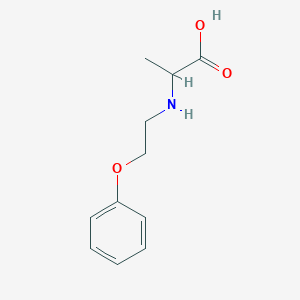
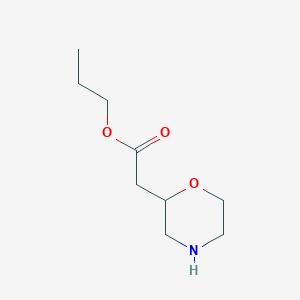
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13073928.png)
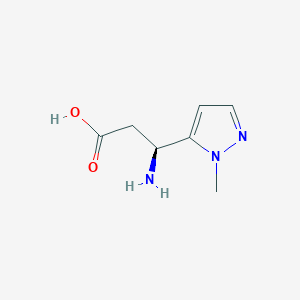
![6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073955.png)
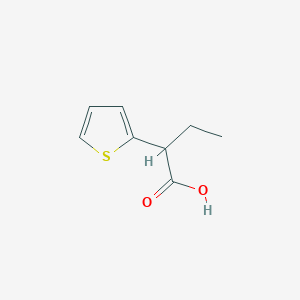
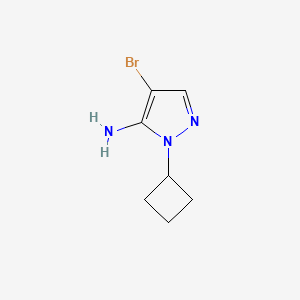
![3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073964.png)
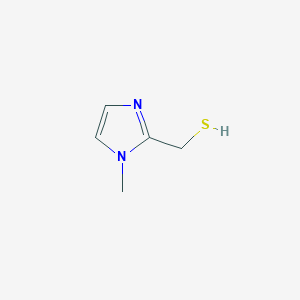
![4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13073973.png)
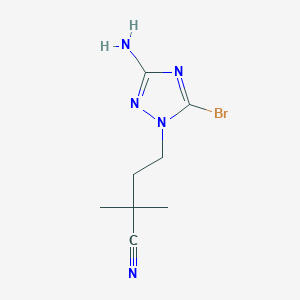
![2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13073980.png)
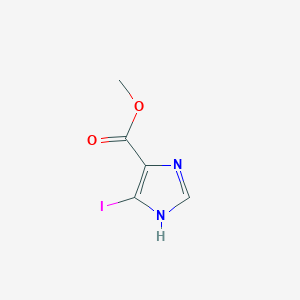
![(3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde](/img/structure/B13074000.png)
